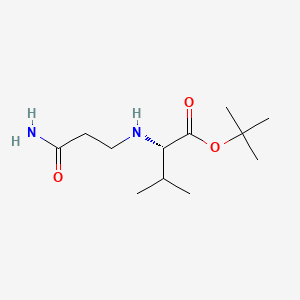

N-(3-Propanamido)-L-valine tert-Butyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

N-(3-Propanamido)-L-valine tert-butyl ester is a compound with potential applications in various scientific research fields. While direct studies on this specific compound are scarce, research on similar ester compounds provides insight into its possible applications, focusing on areas excluding drug use, dosage, and side effects. This review highlights research applications based on findings from related ester compounds, reflecting the potential of N-(3-Propanamido)-L-valine tert-butyl ester.

Prodrug Applications

Ester compounds, similar to N-(3-Propanamido)-L-valine tert-butyl ester, have been extensively studied for their role as prodrugs. Prodrugs are inactive derivatives designed to improve bioavailability, solubility, and permeability of pharmacologically active drugs. For instance, valaciclovir, the L-valyl ester of aciclovir, showcases the prodrug strategy by delivering therapeutic concentrations of aciclovir with enhanced oral bioavailability (Perry & Faulds, 1996). This highlights the potential of ester compounds in improving drug delivery systems.

Chemical Separation and Purification

Ester compounds are also instrumental in chemical separation processes. For example, the study on ionic liquids for separation purposes shows the utility of ester-based compounds in enhancing separation efficiency, particularly in complex mixtures requiring precise separation techniques (Domańska, Wlazło, & Karpińska, 2016). Such applications are vital in industrial processes, environmental remediation, and analytical chemistry, suggesting a broad utility spectrum for N-(3-Propanamido)-L-valine tert-butyl ester in these areas.

Biological Studies and Biomarker Research

In biological research, ester compounds serve as critical markers in studying exposure to various chemicals and environmental pollutants. The analysis of butadiene-derived hemoglobin adducts, for instance, uses ester derivatives as biomarkers for exposure, providing insights into occupational health risks and environmental safety (Boysen, Georgieva, Upton, Walker, & Swenberg, 2007). This research area underscores the importance of ester compounds in toxicology and epidemiological studies.

Advanced Drug Synthesis

The synthesis of antiviral agents showcases the innovative applications of ester compounds in creating more effective therapeutic agents. As described in the development of novel ester prodrugs for HIV and hepatitis C treatment, esterification techniques have been pivotal in producing drugs with superior pharmacokinetic profiles (Sinokrot, Smerat, Najjar, & Karaman, 2017). This area presents a promising avenue for N-(3-Propanamido)-L-valine tert-butyl ester in antiviral drug development.

Safety and Hazards

properties

IUPAC Name |

tert-butyl (2S)-2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-8(2)10(14-7-6-9(13)15)11(16)17-12(3,4)5/h8,10,14H,6-7H2,1-5H3,(H2,13,15)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVZGFLXDPWEXRA-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC(C)(C)C)NCCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC(C)(C)C)NCCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858340 |

Source

|

| Record name | tert-Butyl N-(3-amino-3-oxopropyl)-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

192725-87-4 |

Source

|

| Record name | N-(3-Amino-3-oxopropyl)-L-valine 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192725-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl N-(3-amino-3-oxopropyl)-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-ba-,5-alpha-)- (9CI)](/img/no-structure.png)

![1,8A-dihydroimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B590201.png)